molecular formula C17H18FN3O2 B4881227 1-(2-fluorophenyl)-4-(4-nitrobenzyl)piperazine

1-(2-fluorophenyl)-4-(4-nitrobenzyl)piperazine

Cat. No. B4881227
M. Wt: 315.34 g/mol
InChI Key: UJGMBRBSUBTKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(4-nitrobenzyl)piperazine, also known as 2-F-4-N-BzP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

1-(2-fluorophenyl)-4-(4-nitrobenzyl)piperazine has been extensively studied for its potential use in medicinal chemistry. It has been shown to have a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorophenyl)-4-(4-nitrobenzyl)piperazine is not fully understood, but it is believed to act as a serotonin and dopamine receptor agonist. It has been shown to increase the release of these neurotransmitters in the brain, leading to its pharmacological effects.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-(4-nitrobenzyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, leading to its antidepressant and anxiolytic effects. It has also been shown to have antipsychotic effects, possibly due to its ability to modulate the activity of dopamine receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-fluorophenyl)-4-(4-nitrobenzyl)piperazine in lab experiments is its high purity and yield, which makes it a suitable compound for large-scale production. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 1-(2-fluorophenyl)-4-(4-nitrobenzyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-fluorophenyl)-4-(4-nitrobenzyl)piperazine and its potential side effects.

properties

IUPAC Name

1-(2-fluorophenyl)-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-16-3-1-2-4-17(16)20-11-9-19(10-12-20)13-14-5-7-15(8-6-14)21(22)23/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGMBRBSUBTKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4-[(4-nitrophenyl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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